4-(Diphenylamino)benzoic acid

Catalog No.
S1931327
CAS No.
6156-37-2
M.F
C19H15NO2
M. Wt
289.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylamino)benzoic acid

CAS Number

6156-37-2

Product Name

4-(Diphenylamino)benzoic acid

IUPAC Name

4-(N-phenylanilino)benzoic acid

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C19H15NO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,21,22)

InChI Key

XUDQSFMBCQRHAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

The comprehensive spectroscopic characterization of 4-(Diphenylamino)benzoic acid provides fundamental insights into its molecular structure and electronic properties. This compound, featuring both carboxylic acid and tertiary aromatic amine functionalities, exhibits distinctive spectral signatures across multiple analytical platforms that enable unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a definitive analytical technique for structural determination of 4-(Diphenylamino)benzoic acid, providing detailed information about the electronic environment of both carbon and hydrogen nuclei within the molecular framework [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum of 4-(Diphenylamino)benzoic acid displays characteristic chemical shifts that reflect the distinct electronic environments within the molecular structure. The carboxyl carbon exhibits a signal in the range of 170-175 parts per million, consistent with the typical chemical shift range for carboxylic acid carbonyl carbons [3] [4]. This downfield resonance results from the significant deshielding effect of the electronegative oxygen atoms and the sp² hybridization of the carbonyl carbon.

The aromatic carbon atoms of the benzoic acid ring appear as multiple signals between 128-135 parts per million, with the para-substituted carbon showing enhanced electron density due to the electron-donating properties of the diphenylamino substituent [2] [3]. The quaternary aromatic carbons directly attached to the nitrogen atom resonate in the 145-150 parts per million region, reflecting the electron-rich environment created by the nitrogen lone pair conjugation with the aromatic system [1] [5].

The phenyl ring carbons of the diphenylamino moiety generate overlapping signals in the 125-130 parts per million range, characteristic of aromatic carbons in electron-rich environments [6] [7]. These chemical shifts are consistent with the electron-donating nature of the nitrogen atom, which increases electron density throughout the conjugated aromatic system.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum reveals distinct resonance patterns corresponding to the various proton environments within 4-(Diphenylamino)benzoic acid. The carboxylic acid proton appears as a characteristically broad singlet in the 11-13 parts per million region, exhibiting significant downfield shift due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group [1] [8].

The aromatic protons of the benzoic acid ring typically resonate between 7.8-8.1 parts per million for the ortho protons relative to the carboxyl group, while the meta protons appear slightly upfield at 6.9-7.2 parts per million due to the electron-donating effect of the para-diphenylamino substituent [8] [2]. The phenyl ring protons of the diphenylamino group generate complex multiplets in the 7.0-7.5 parts per million region, consistent with typical aromatic proton chemical shifts in electron-rich aromatic systems [1] .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation patterns that reflect the molecular architecture and bond strengths within 4-(Diphenylamino)benzoic acid. The electron ionization mass spectrum exhibits several diagnostic fragment ions that enable confident structural assignment [10] [11].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 289, corresponding to the molecular formula C₁₉H₁₅NO₂ [2] [12]. This molecular ion typically exhibits moderate intensity due to the stability conferred by the extended aromatic conjugation system, though the presence of the labile carboxylic acid functionality can reduce its relative abundance [11] [13].

Primary fragmentation pathways involve loss of the hydroxyl radical (mass 17) to generate a fragment ion at mass-to-charge ratio 272, followed by loss of carbon monoxide to produce the base peak at mass-to-charge ratio 245 [11] [13]. This fragmentation pattern is characteristic of benzoic acid derivatives and reflects the tendency of carboxylic acids to undergo decarboxylation under electron ionization conditions [14] [13].

Secondary Fragmentation and Diagnostic Ions

The most significant diagnostic fragment appears at mass-to-charge ratio 168, corresponding to the diphenylamino cation [Ph₂N]⁺ [10] [15]. This fragment results from alpha-cleavage at the carbon-nitrogen bond connecting the amine functionality to the benzoic acid ring, a fragmentation pathway that is highly favored in aromatic amine systems due to the stability of the resulting nitrogen-centered cation [15] [16].

Additional characteristic fragments include the phenyl cation at mass-to-charge ratio 77 and a fragment at mass-to-charge ratio 139, likely corresponding to a rearranged species involving loss of one phenyl group from the diphenylamino fragment [17] [13]. These fragmentation patterns are consistent with established mechanisms for aromatic amine fragmentation, where alpha-cleavage and subsequent rearrangements predominate [15] [18].

Vibrational Spectroscopy and Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence and characteristics of specific functional groups within 4-(Diphenylamino)benzoic acid, enabling both qualitative identification and quantitative analysis of structural features [19] [20].

Infrared Spectroscopy Analysis

The infrared spectrum of 4-(Diphenylamino)benzoic acid exhibits several characteristic absorption bands that serve as diagnostic markers for functional group identification. The most prominent feature is the broad, intense absorption spanning 3300-2500 wavenumbers, attributed to the hydrogen-bonded hydroxyl stretch of the carboxylic acid functionality [20] [21]. This exceptionally broad absorption results from extensive intermolecular hydrogen bonding between carboxylic acid molecules in the solid state, creating dimeric structures that significantly perturb the vibrational frequencies [22] [23].

The carbonyl stretch appears as a very strong, sharp absorption in the 1680-1685 wavenumber region [20] [21]. This frequency is characteristic of aromatic carboxylic acids, appearing at slightly lower wavenumbers compared to aliphatic carboxylic acids due to conjugation effects between the carbonyl group and the aromatic ring system [24] [22]. The electron-donating nature of the para-diphenylamino substituent may cause a slight downward shift in this frequency compared to unsubstituted benzoic acid.

Aromatic and Amine Vibrational Modes

The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1590-1610 wavenumber region, consistent with the presence of multiple aromatic ring systems [19] [25]. The carbon-nitrogen stretching mode of the tertiary aromatic amine appears as a characteristic band in the 1490-1510 wavenumber range, providing direct evidence for the presence of the diphenylamino functionality [26] [27].

Aromatic carbon-hydrogen stretching vibrations appear as medium intensity absorptions between 3050-3000 wavenumbers, slightly overlapped by the broad carboxylic acid hydroxyl stretch but distinguishable by their sharper profile [28] [21]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds generate diagnostic fingerprint region absorptions at 750-780 and 690-710 wavenumbers, with the latter being particularly characteristic of monosubstituted phenyl rings within the diphenylamino group [28] [23].

Raman Spectroscopy Complementary Information

Raman spectroscopy provides complementary vibrational information that enhances the structural characterization of 4-(Diphenylamino)benzoic acid. The technique is particularly sensitive to symmetric vibrational modes and aromatic ring breathing vibrations that may be weak or absent in infrared spectroscopy [19] [25]. The aromatic ring breathing modes typically appear in the 1000-1200 wavenumber region in Raman spectra, providing additional confirmation of the aromatic character and substitution patterns within the molecule [29] [30].

XLogP3

5.6

Sequence

X

Wikipedia

4-(diphenylamino)benzoic acid

Dates

Last modified: 07-22-2023

Explore Compound Types